5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid
Description
5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an azo-sulfonic acid derivative characterized by a central azo (–N=N–) group linking two aromatic rings. The structure includes a 4-amino-5-ethoxy-o-tolyl moiety (a methyl-substituted benzene ring with amino and ethoxy substituents) and a 2-chlorobenzenesulphonic acid group. Azo compounds are widely used as dyes due to their vibrant colors and stability, while the sulphonic acid group enhances water solubility, making them suitable for textile applications . The ethoxy (–OCH₂CH₃) and amino (–NH₂) groups likely influence electronic properties, such as absorption maxima and binding affinity to substrates or metal ions. However, direct experimental data for this compound are absent in the provided evidence, necessitating structural comparisons with analogs.
Properties
CAS No. |
84912-14-1 |
|---|---|
Molecular Formula |
C15H16ClN3O4S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22/h4-8H,3,17H2,1-2H3,(H,20,21,22) |
InChI Key |
OJYHXEGJQSWREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid typically involves the diazotization of 4-amino-5-ethoxy-o-toluidine followed by coupling with 2-chlorobenzenesulphonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The azo group (-N=N-) plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed to infer properties of 5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Sulphonic acid groups in all compounds ensure moderate water solubility, critical for dye application in aqueous processes .
Metal Complexation Potential: Azo-sulfonic acids often form stable complexes with transition metals (e.g., Zn²⁺, Cd²⁺) . The target compound’s amino and ethoxy groups may act as additional coordination sites, enhancing complex stability. highlights that similar azo dyes exhibit high molar absorptivity (~10⁴ L·mol⁻¹·cm⁻¹) and obey Beer’s Law, suggesting the target compound may share these photochemical properties.
Chromophoric Properties :
- The naphthyl-containing analog absorbs at longer wavelengths due to extended conjugation, whereas the target compound’s toluidine-based structure may show absorption in the visible spectrum (~400–600 nm), typical of azo dyes.
Environmental and Stability Considerations: Azo dyes are resistant to aerobic degradation but may form hazardous intermediates under anaerobic conditions . The ethoxy group could influence biodegradability compared to hydroxy or amino derivatives.
Research Findings from Analogous Compounds
- Synthetic Pathways: Azo compounds are typically synthesized via diazotization and coupling reactions. For example, describes coupling 2-aminobenzoic acid with 8-hydroxyquinoline to form a diazo ligand, a method applicable to the target compound .
- Stability Constants : Metal complexes of azo-sulfonic acids (e.g., logβ = 8–12 for Zn²⁺ complexes ) suggest strong binding, which could improve dye fastness in textiles.
- Structural Characterization : Techniques like FT-IR, UV-Vis, and ¹H NMR (used in and ) would confirm the azo linkage and sulphonic acid group in the target compound.
Biological Activity
Overview of Biological Activity
5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an azo compound, which typically exhibits various biological activities due to its chemical structure. Azo compounds are known for their applications in dyes and pharmaceuticals, and they often interact with biological systems in significant ways.
Potential Biological Activities
- Antimicrobial Activity : Many azo compounds show antimicrobial properties. Studies have indicated that modifications in the azo structure can enhance or reduce activity against bacteria and fungi.
- Antioxidant Properties : Some azo compounds possess antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems.
- Cytotoxic Effects : Certain azo compounds have been studied for their cytotoxic effects on cancer cells, potentially leading to applications in cancer therapy.
- Enzyme Inhibition : Azo compounds can act as inhibitors for various enzymes, impacting metabolic pathways and cellular functions.
Case Studies and Research Findings
While specific case studies on the mentioned compound are not available, research on related azo compounds can provide insights:
- Study on Azo Dyes : Research has shown that azo dyes can exhibit varying degrees of toxicity and mutagenicity, depending on their substituents and structure. For instance, a study found that certain substituted azo compounds were effective against specific bacterial strains while being less toxic to mammalian cells .
- Cytotoxicity Testing : In vitro studies often utilize cell lines such as HeLa or MCF-7 to assess the cytotoxic effects of new compounds. For example, a compound with a similar structure was tested and showed significant cytotoxicity at certain concentrations, leading to apoptosis in cancer cells .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
